molecular formula C19H22N4O2 B11126709 2-(3-acetyl-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

2-(3-acetyl-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B11126709
M. Wt: 338.4 g/mol
InChI Key: OTHRNEDTZCFDSG-UHFFFAOYSA-N
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Description

2-(3-acetyl-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is an organic compound that features both indole and pyrazole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones.

    Coupling Reaction: The final step involves coupling the acetylated indole with the pyrazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced carbonyl compounds.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound’s indole and pyrazole moieties are of interest due to their presence in many bioactive molecules. It can be used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Indole and pyrazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can also bind to metal ions and participate in coordination chemistry, affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetamide: Similar indole structure but lacks the pyrazole moiety.

    1-(1H-pyrazol-4-yl)-2-(1H-indol-3-yl)ethanone: Contains both indole and pyrazole moieties but with different substitution patterns.

    3-(1H-indol-5-yl)-1,2,4-oxadiazole: Another compound with an indole ring but with an oxadiazole instead of a pyrazole.

Uniqueness

The uniqueness of 2-(3-acetyl-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of acetyl, indole, and pyrazole groups makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C19H22N4O2/c1-12-16(13(2)22(4)21-12)9-20-19(25)11-23-10-17(14(3)24)15-7-5-6-8-18(15)23/h5-8,10H,9,11H2,1-4H3,(H,20,25)

InChI Key

OTHRNEDTZCFDSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C

Origin of Product

United States

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